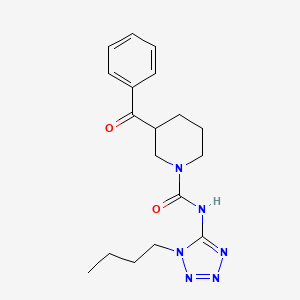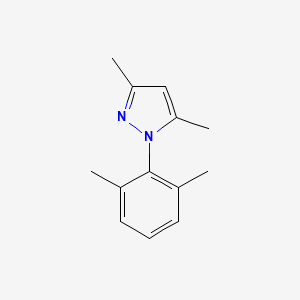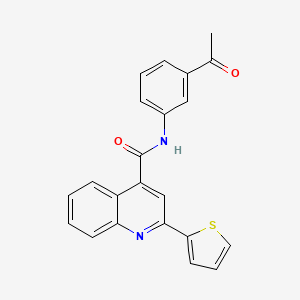![molecular formula C13H15N3O6 B6019542 ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)
ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate, also known as ethyl-2-(2-methoxy-4-nitrophenyl)hydrazono-3-oxobutyrate, is a chemical compound with potential applications in scientific research. This compound is a yellow crystalline solid that is soluble in organic solvents. It is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-nitrobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazone with ethyl acetoacetate.
Wirkmechanismus
The mechanism of action of ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are inflammatory mediators. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. In addition, it has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. Its ability to inhibit the activity of COX-2 and the biosynthesis of nucleic acids make it a potential candidate for the development of new drugs for the treatment of cancer and inflammation. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity to cells.
Zukünftige Richtungen
There are several future directions for the research on ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate. These include:
1. Further investigation into the mechanism of action of the compound, particularly its ability to inhibit the activity of COX-2 and the biosynthesis of nucleic acids.
2. Development of new derivatives of the compound with improved solubility and bioavailability.
3. Evaluation of the potential of the compound as a lead compound for the development of new drugs for the treatment of cancer and inflammation.
4. Investigation of the potential of the compound as a new antibacterial agent.
5. Study of the toxicity and safety profile of the compound in vivo.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its potential as a new therapeutic agent.
Synthesemethoden
The synthesis of ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methoxy-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with ethyl acetoacetate to form the final product. The yield of the final product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been reported to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-4-22-13(18)12(8(2)17)15-14-10-6-5-9(16(19)20)7-11(10)21-3/h5-7,17H,4H2,1-3H3/b12-8+,15-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURIFGQCDGGLY-JLXAKMHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)
![4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6019481.png)

![2-ethyl-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6019492.png)
![7-chloro-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6019495.png)
![ethyl 1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6019504.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B6019531.png)
![5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6019545.png)

![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6019558.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6019559.png)
